trans-4-Cyclohexyl-L-proline

Stereoselective Synthesis Diastereomeric Ratio Chiral Intermediate

trans-4-Cyclohexyl-L-proline is the non-substitutable chiral intermediate for fosinopril sodium API. Its trans-stereochemistry and bulky cyclohexyl substituent are essential for critical hydrophobic interactions within the ACE active site—substituting with L-proline, trans-4-hydroxy-L-proline, or the cis-isomer leads to synthesis failure or inactive product. With a high 18:1 trans:cis ratio and robust enantiomeric purity, this compound delivers unmatched stereoselectivity for cost-effective API manufacturing. Bulk buyers must source this specific compound for fosinopril development or commercial production.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 103201-78-1
Cat. No. B011981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Cyclohexyl-L-proline
CAS103201-78-1
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CC(NC2)C(=O)O
InChIInChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1
InChIKeyXRZWVSXEDRYQGC-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-4-Cyclohexyl-L-proline (CAS 103201-78-1): Chiral Intermediate for ACE Inhibitor Synthesis


Trans-4-Cyclohexyl-L-proline (CAS 103201-78-1), systematically named (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid, is a non-proteinogenic, chiral amino acid derivative characterized by a bulky cyclohexyl substituent at the 4-position of the L-proline pyrrolidine ring [1]. This structural feature confers unique conformational constraints, making it a critical chiral building block in pharmaceutical synthesis, most notably as the key intermediate in the manufacture of the angiotensin-converting enzyme (ACE) inhibitor fosinopril [2].

Why trans-4-Cyclohexyl-L-proline (CAS 103201-78-1) Cannot Be Substituted with Simpler Proline Analogs


Substituting trans-4-cyclohexyl-L-proline with simpler, less expensive proline analogs like L-proline or trans-4-hydroxy-L-proline is not feasible due to profound differences in stereoelectronic properties and biological outcomes. The bulky cyclohexyl group is essential for establishing critical hydrophobic interactions within the active site of target enzymes like ACE, a requirement that smaller or more polar substituents fail to satisfy [1]. Furthermore, the defined trans-stereochemistry is non-negotiable; the cis-isomer (cis-4-cyclohexyl-L-proline) exhibits fundamentally different conformational preferences, which can lead to a complete loss of desired biological activity or, as demonstrated in antimicrobial peptide studies, a dramatic reduction in potency [2]. Using an unsubstituted or incorrectly substituted proline would result in a failed synthesis of the target drug or a final compound devoid of therapeutic efficacy.

Quantitative Performance Differentiation: trans-4-Cyclohexyl-L-proline vs. Analogs


Stereochemical Purity in Synthesis: trans-4-Cyclohexyl-L-proline vs. Its cis-Isomer

In the synthesis of the key fosinopril intermediate, a highly stereoselective alkylation step using trans-4-cyclohexyl-L-proline as a precursor yields a diastereomeric mixture that heavily favors the desired trans-product. This is in stark contrast to using a less stereodefined starting material. [1]

Stereoselective Synthesis Diastereomeric Ratio Chiral Intermediate

Enantiomeric Purity: trans-4-Cyclohexyl-L-proline as a Key Chiral Intermediate

A validated synthetic route for trans-4-cyclohexyl-L-proline has been demonstrated to yield the product with high enantiomeric purity. This level of optical purity is a prerequisite for its use in the synthesis of chiral drugs like fosinopril. [1]

Enantiomeric Excess Optical Purity Chiral Synthesis

Impact on Biological Activity: trans-4-Cyclohexyl-Proline in Antimicrobial Peptides

Incorporation of trans-4-cyclohexyl-proline into the antimicrobial peptide temporin L, in place of the native glutamine or a simpler proline, results in a dramatic alteration of biological activity, showcasing the profound functional impact of this specific modification. [1]

Antimicrobial Peptides Structure-Activity Relationship Peptide Engineering

Validated Application Scenarios for trans-4-Cyclohexyl-L-proline (CAS 103201-78-1)


Synthesis of the ACE Inhibitor Fosinopril

trans-4-Cyclohexyl-L-proline is the essential, non-substitutable chiral intermediate in the commercial synthesis of fosinopril sodium [1]. The high stereoselectivity (18:1 trans:cis ratio) and high enantiomeric purity (93% e.e.) achievable in its synthesis are critical for the cost-effective manufacture of the final API [2]. Any procurement for fosinopril development or production is strictly dependent on this specific compound.

Development of Conformationally Constrained Peptides

Researchers use trans-4-cyclohexyl-L-proline to introduce a bulky, hydrophobic constraint into peptide backbones to investigate structure-activity relationships (SAR) [1]. As demonstrated in temporin L analogs, this modification can dramatically alter antimicrobial potency and spectrum, making it a valuable tool for modulating peptide function and studying conformational effects on biological activity [2].

Medicinal Chemistry for Hydrophobic Binding Pocket Interactions

The cyclohexyl group of trans-4-cyclohexyl-L-proline is a potent pharmacophore for engaging hydrophobic pockets in target proteins, a key feature exploited in the design of ACE inhibitors like fosinopril [1]. This makes it a compound of interest for medicinal chemists designing inhibitors for enzymes with similar hydrophobic binding sites.

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